tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate

Medicinal chemistry Building block selection Conformational flexibility

Sourcing a Boc-protected cyclopentyl amine with a cyanomethyl side chain for kinase inhibitor synthesis? tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate (CAS 1824537-62-3) delivers precise 3-position nitrile geometry and orthogonal Boc protection for efficient multi-step synthesis. Key differentiators: • Favorable drug-like properties: MW 224.30 g/mol, XLogP3-AA 1.8, TPSA 62.1 Ų. • Chemoselective Boc removal under mild acidic conditions without compromising the cyanomethyl group. • Cyclopentyl core offers conformational constraint for improved ligand efficiency vs. cyclohexyl analogs. Supplied at ≥95% purity for R&D, enabling direct use in kinase inhibitor scaffold elaboration.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
Cat. No. B13247617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)CC#N
InChIInChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-6,8H2,1-3H3,(H,14,15)
InChIKeyVTQYAEKCJLVFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate – Overview


tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate (CAS 1824537-62-3) is a bifunctional synthetic intermediate belonging to the N-Boc-protected aminocyclopentyl acetonitrile class [1]. Featuring a tert-butyloxycarbonyl (Boc)-protected amine and a cyanomethyl side chain on a cyclopentane core (C₁₂H₂₀N₂O₂, MW 224.30 g/mol), it is supplied at a minimum purity specification of 95% for research and development use . Its computed physicochemical profile (XLogP3-AA = 1.8, Topological Polar Surface Area = 62.1 Ų, 4 rotatable bonds) places it in a moderately lipophilic, low-polar-surface-area region of drug-like chemical space [1]. The compound serves as a versatile building block whose nitrile group is poised for further reduction, hydrolysis, or cycloaddition transformations, while the Boc group enables orthogonal amine protection/deprotection strategies in multi-step syntheses [1].

Workflow Multi-step synthesis with orthogonal amine protection/deprotection
Selection Boc-protected cyclopentyl cyanomethyl intermediate (3-position geometry)
Use context Cyclopentyl-containing scaffold elaboration for medicinal chemistry programs

Generic Substitution Risks for tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate


Boc-protected aminocyclopentyl nitriles constitute a structurally diverse class where small variations in ring size (cyclopentyl vs. cyclohexyl), nitrile attachment mode (direct vs. methylene-spaced), and stereochemistry (cis vs. trans) produce compounds with divergent molecular weights (210.27–238.33 g/mol), computed lipophilicities (XLogP3-AA 1.6–1.9), and conformational flexibility (3–4 rotatable bonds) [1][2][3]. These differences directly impact downstream reaction outcomes: the cyanomethyl group in the title compound provides a methylene spacer that alters the electronics of the nitrile and influences the steric environment around the Boc-protected amine during deprotection and subsequent coupling steps [1]. Interchanging the cyclopentyl for a cyclohexyl core increases molecular weight and conformational degrees of freedom, while moving the nitrile from a cyanomethyl to a direct cyano substituent reduces rotatable bond count and subtly shifts lipophilicity [2][3]. In multi-step pharmaceutical syntheses where precise control of intermediate geometry, reactivity, and physicochemical properties is critical, such seemingly minor structural perturbations can lead to significantly different reaction yields, impurity profiles, and final compound properties [1].

Ring size Cyclohexyl analogs differ in conformational degrees of freedom and computed lipophilicity; reactivity and downstream coupling yields may shift.
Nitrile attachment Direct cyano substituents (vs. cyanomethyl spacer) alter electronic environment and steric profile during Boc removal and functionalization.
Regiochemistry 3-position nitrile geometry vs. α-cyano regioisomers leads to distinct spatial separation from the Boc-amine, affecting cyclization outcomes.

Quantitative Evidence: tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate vs. Analogs


Cyanomethyl vs. Direct Cyano: Rotatable Bond and Steric Effects

The title compound bears a cyanomethyl substituent (–CH₂–C≡N) on the cyclopentyl ring, providing 4 rotatable bonds, compared to 3 rotatable bonds for the direct cyano analog tert-butyl ((1R,3R)-3-cyanocyclopentyl)carbamate (CID 71279906) [1][2]. This additional rotatable bond increases conformational degrees of freedom, which can enhance target binding adaptability or alter crystallinity. The methylene spacer also subtly modulates the XLogP3-AA value: 1.8 for the title compound vs. 1.6 for the direct cyano analog [1][2]. The target compound's molecular weight is 224.30 g/mol vs. 210.27 g/mol for the direct cyano comparator, a 14.03 Da difference reflecting the additional –CH₂– unit [1][2].

Rotatable bonds & lipophilicity
Class-level inference
Δ Rotatable bonds +1, Δ XLogP3-AA +0.2 vs. direct cyano analog
Cyanomethyl spacer increases conformational flexibility; supports selection when a specific logP window is targeted.
Computed properties from PubChem; experimental validation recommended.
Medicinal chemistry Building block selection Conformational flexibility

Cyclopentyl vs. Cyclohexyl Core: Lipophilicity and Ring Conformation

Compared to its cyclohexyl analog trans tert-butyl (4-cyanocyclohexyl)carbamate (CID 46172880, CAS 873537-32-7), the title compound features a five-membered cyclopentyl ring instead of a six-membered cyclohexyl ring, while both share the same molecular formula C₁₂H₂₀N₂O₂ and MW 224.30 g/mol [1][2]. Despite identical molecular weight and TPSA (62.1 Ų for both), the XLogP3-AA values differ: 1.8 for the cyclopentyl title compound vs. 1.9 for the cyclohexyl analog [1][2]. The cyclopentyl core adopts a more rigid, puckered conformation compared to the chair/boat equilibrium of cyclohexyl, which can translate into different target binding geometries in downstream bioactive molecules [1].

Cyclopentyl vs. cyclohexyl core
Cross-study comparable
Same MW/TPSA; XLogP3-AA 1.8 (cyclopentyl) vs. 1.9 (cyclohexyl); cyclopentyl is more constrained
Cyclopentyl core restricts conformational sampling; may influence target binding geometry.
Ring rigidity difference reported; verify with crystallographic or docking studies.
Scaffold selection Ring-size effects Drug-likeness optimization

Regioisomeric Nitrile Positioning: 3- vs. α-Attachment

The title compound places the cyanomethyl group at the 3-position of the cyclopentyl ring, whereas the regioisomer tert-butyl (cyano(cyclopentyl)methyl)carbamate (CAS 1159826-69-3, PubChem CID 50999067) attaches the nitrile directly to the methylene carbon that bridges to the Boc-protected amine [1][2]. Both share identical molecular formula (C₁₂H₂₀N₂O₂) and molecular weight (224.30 g/mol), with the same XLogP3-AA (1.8) and TPSA (62.1 Ų) [1][2]. The key difference lies in the distance between the nitrile and the carbamate-protected amine: in the title compound, the nitrile is positioned farther from the amine on the ring system, which alters the geometry and electronic environment for subsequent transformations such as nitrile reduction or tetrazole formation [1].

3- vs. α-nitrile regiochemistry
Class-level inference
Identical MW, formula, XLogP3-AA, TPSA; differing spatial separation between nitrile and Boc-amine
Regioisomer selection dictates trajectory of late-stage nitrile transformations.
Structural comparison based on SMILES; reactivity profiles require experimental verification.
Regioselective synthesis Building block sourcing Functional group positioning

Stereochemical Identity: Trans vs. Cis Diastereomer Availability

The title compound is available in stereochemically defined forms: the racemic trans mixture (CAS 884006-67-1) and the enantiopure cis stereoisomer tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate (CAS 347184-35-4 / 884006-67-1) . Pricing data indicate that the racemic trans form (CAS 884006-67-1) is available at €239.00 for 25 mg and €949.00 for 250 mg from CymitQuimica, while the title compound (CAS 1824537-62-3, presumably the trans racemate) is listed as discontinued at the 5 mg and 50 mg scales . The availability of distinct stereochemical forms enables procurement decisions based on whether racemic or enantiopure material is required for a given synthetic route .

Stereochemical availability
Data to verify
Trans racemate (CAS 884006-67-1) available; title compound (CAS 1824537-62-3) reported discontinued at some scales
Procurement requires verification of exact stereochemical identity and current commercial status.
Pricing and availability from CymitQuimica listing; confirm with supplier before route commitment.
Stereochemistry Chiral building block Enantioselective synthesis

Boc Deprotection Compatibility with Cyanomethyl Group

The Boc protecting group on the title compound enables selective amine deprotection under mild acidic conditions (e.g., 4M HCl in 1,4-dioxane, 0 °C, 2–4 h) while preserving the cyanomethyl nitrile functionality, which is susceptible to hydrolysis under strongly acidic or basic conditions [1]. This orthogonal deprotection strategy is critical for multi-step syntheses where the nitrile is retained until a late-stage transformation; in contrast, direct cyano analogs (nitrile directly on the ring) may present different acid/base sensitivity profiles during Boc removal [1]. The Boc-cyanomethyl ester stability screening work demonstrated that N-Boc-protected amino acid cyanomethyl esters maintain sufficient stability for further functionalization compared to N-unprotected counterparts [1].

Boc deprotection compatibility
Class-level inference
4M HCl/dioxane, 0 °C, 2–4 h retains cyanomethyl group
Orthogonal deprotection strategy feasible; reduces protecting group exchanges.
Stability inferred from Boc-amino acid cyanomethyl ester studies; validate for this specific substrate.
Protecting group strategy Orthogonal deprotection Synthetic methodology

Application Scenarios for tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate


Cyclopentyl-Containing Kinase Inhibitor Synthesis

When a drug discovery program requires a Boc-protected cyclopentyl amine building block with a cyanomethyl side chain for elaboration into kinase inhibitor scaffolds, the title compound provides the requisite 3-position nitrile geometry. Its computed XLogP3-AA of 1.8 and TPSA of 62.1 Ų fall within favorable drug-like property space, and the cyanomethyl group can be reduced to an aminomethyl or hydrolyzed to a carboxamide in late-stage functionalization [1]. The additional rotatable bond (4 vs. 3 for the direct cyano analog) may offer improved conformational sampling in target binding pockets [1].

Orthogonal Amine Deprotection with Nitrile Preservation

In synthetic routes where a free cyclopentyl amine must be revealed for amide coupling or reductive amination while retaining a nitrile for subsequent transformation, the title compound's Boc group can be removed under mild acidic conditions (4M HCl/dioxane, 0 °C) without compromising the cyanomethyl moiety [1]. This orthogonal deprotection strategy reduces protecting group manipulation steps, streamlining the synthesis of complex intermediates [1].

Scaffold-Hopping: Cyclohexyl to Cyclopentyl Replacement

For medicinal chemistry programs seeking to replace a cyclohexyl core with a cyclopentyl bioisostere—often pursued to improve ligand efficiency or secure novel intellectual property—the title compound offers a direct route to the cyclopentyl scaffold while maintaining the same molecular weight (224.30 g/mol) as the cyclohexyl analog, but with a slightly lower computed XLogP3-AA (1.8 vs. 1.9) and a more constrained ring conformation [1][2]. This scaffold hop can be executed without altering the cyanomethyl and Boc functionalities [1].

Regiochemical Precision: Avoiding α-Cyano Regioisomers in SAR

When a structure-activity relationship (SAR) study demands the nitrile group be positioned at the 3-position of the cyclopentyl ring (distal to the amine) rather than at the α-position (geminal to the carbamate-bearing carbon), the title compound is the appropriate procurement choice over the regioisomer tert-butyl (cyano(cyclopentyl)methyl)carbamate (CAS 1159826-69-3) [1]. Though the two regioisomers share identical molecular formula, MW, and computed lipophilicity, their different nitrile placement leads to distinct downstream cyclization and functionalization outcomes [1].

Application
Selection Property
Validation Focus
Cyclopentyl-containing kinase inhibitor synthesis
3-position nitrile geometry with methylene spacer
Conformational flexibility and computed drug-like property profile
Orthogonal amine deprotection with nitrile preservation
Boc-cyanomethyl combination stable under mild acidic conditions
Nitrile integrity during deprotection; reduction of protecting group steps
Scaffold-hopping: cyclohexyl to cyclopentyl replacement
Cyclopentyl core with constrained ring conformation
Ring rigidity and lipophilicity shift vs. cyclohexyl analog
Regiochemical precision in SAR studies
Nitrile at 3-position, distal to Boc-amine
Regioisomer-dependent functionalization and cyclization outcomes
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